![molecular formula C15H12N4O B12555909 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one CAS No. 143966-07-8](/img/structure/B12555909.png)
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to generate substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of cinnamamide derivatives under alkaline conditions to afford 2-styryl-4(3H)-quinazolinone.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 2-Styryl-4(3H)-quinazolinone
Uniqueness
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent compared to other quinazolinone derivatives .
Propiedades
Número CAS |
143966-07-8 |
|---|---|
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-(4-methanehydrazonoylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N4O/c16-18-9-11-5-7-12(8-6-11)19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H,16H2 |
Clave InChI |
MWZNCECDRGCGCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


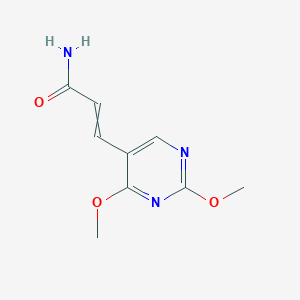
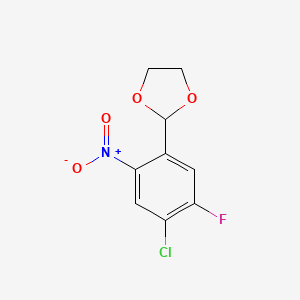

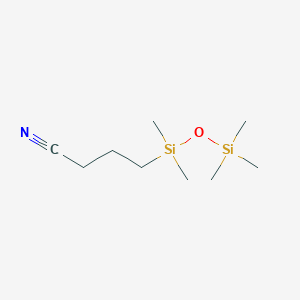
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)


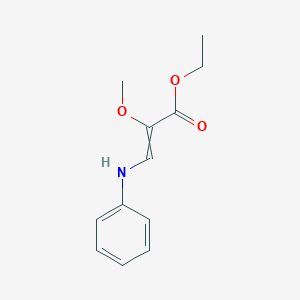
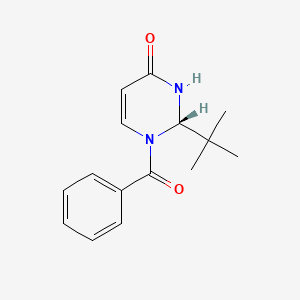
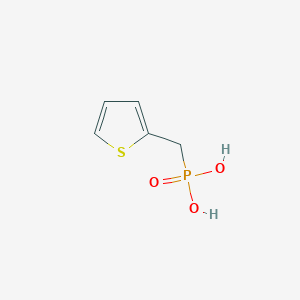
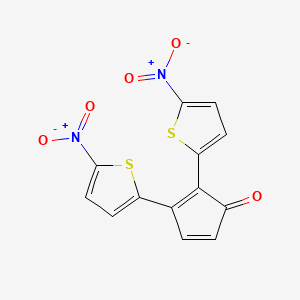
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
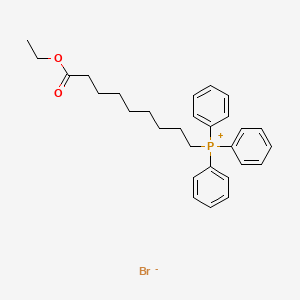
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
